

Technical Guide: Synthesis of 4-Cyclopropyl-2-fluorobenzaldehyde

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Compound of Interest

Compound Name: 4-Cyclopropyl-2-fluorobenzaldehyde
CAS No.: 946118-82-7
Cat. No.: B1428004

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Executive Summary & Strategic Importance

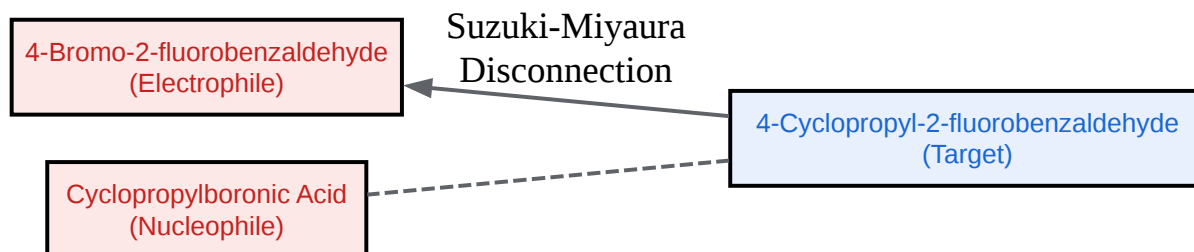
Target Molecule: **4-Cyclopropyl-2-fluorobenzaldehyde** CAS: 1697223-54-3 (also referenced in related derivatives) Molecular Formula: C₁₀H₉FO Molecular Weight: 164.18 g/mol

4-Cyclopropyl-2-fluorobenzaldehyde is a critical pharmacophore in modern medicinal chemistry, particularly in the development of PARP inhibitors (poly ADP-ribose polymerase) and kinase inhibitors utilized in oncology. The unique combination of the electron-withdrawing fluorine atom at the ortho position and the lipophilic, sterically demanding cyclopropyl group at the para position modulates both the metabolic stability and the binding affinity of the final drug candidate.

This guide details the primary synthetic route via Suzuki-Miyaura Cross-Coupling, selected for its scalability, functional group tolerance, and high yield. An alternative lithiation-formylation pathway is discussed for specific IP or supply chain constraints.

Retrosynthetic Analysis

The most convergent strategy disconnects the C-C bond between the phenyl ring and the cyclopropyl group. This approach utilizes commercially available, stable precursors.



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Figure 1: Retrosynthetic disconnection revealing the Suzuki-Miyaura coupling strategy.

Primary Pathway: Suzuki-Miyaura Cross-Coupling Mechanistic Rationale

The reaction couples an aryl halide with an organoboron species using a palladium catalyst.

- **Substrate:** 4-Bromo-2-fluorobenzaldehyde.^{[1][2][3]} The aldehyde moiety is electron-withdrawing, which activates the C-Br bond for oxidative addition, the rate-determining step. The ortho-fluorine atom further inductively withdraws electron density, enhancing reactivity compared to non-fluorinated analogs.
- **Reagent:** Cyclopropylboronic acid. While cyclopropylboronic acids can be prone to protodeboronation, the use of mild bases and controlled temperatures mitigates this side reaction.
- **Catalyst System:** Pd(dppf)Cl₂·DCM is the preferred catalyst. The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step, which is crucial for sterically hindered couplings involving cyclopropyl groups.

Reaction Scheme

Reaction:

Where:

- Ar: 3-fluoro-4-formylphenyl
- R: Cyclopropyl[4][5]

Detailed Experimental Protocol

Scale: 10.0 g Input (4-Bromo-2-fluorobenzaldehyde)

Reagents & Materials Table

Reagent	MW (g/mol)	Equiv.	Amount	Role
4-Bromo-2-fluorobenzaldehyde	203.01	1.0	10.0 g	Limiting Reagent
Cyclopropylboronic acid	85.90	1.5	6.35 g	Nucleophile
Pd(dppf)Cl ₂ ·CH ₂ Cl ₂	816.64	0.03	1.20 g	Catalyst
Potassium Phosphate (K ₃ PO ₄)	212.27	3.0	31.3 g	Base
Toluene	-	-	100 mL	Solvent (Non-polar)
Water	-	-	10 mL	Co-solvent

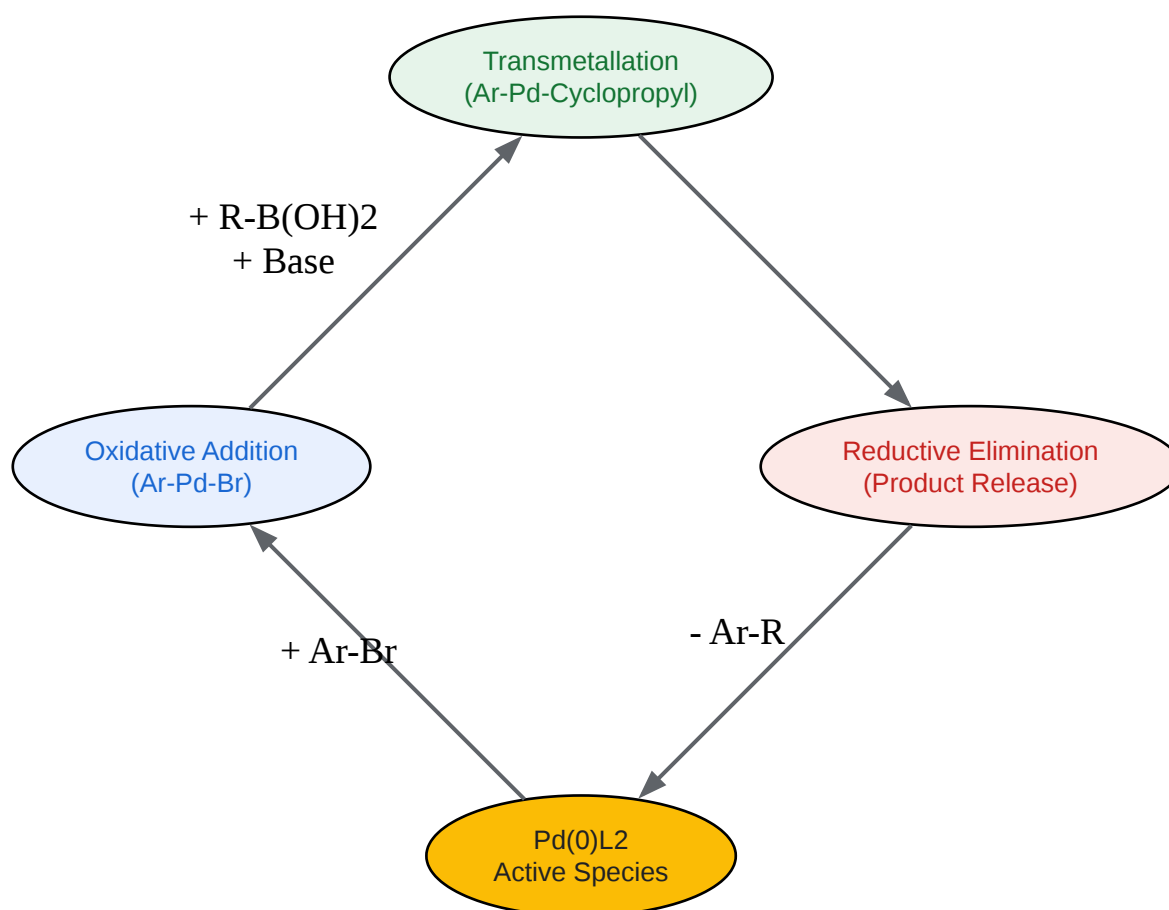
Step-by-Step Methodology

- Inerting: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry or oven-dry the glassware and purge with nitrogen for 15 minutes.
- Charging: Add 4-Bromo-2-fluorobenzaldehyde (10.0 g) and Cyclopropylboronic acid (6.35 g) to the flask.

- Solvent Addition: Add Toluene (100 mL) and degassed Water (10 mL). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.
- Base Addition: Add Potassium Phosphate (31.3 g) in a single portion.
- Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
- Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.2 g) quickly against a positive stream of nitrogen.
- Reaction: Heat the mixture to 90–100°C (reflux) under nitrogen. Stir vigorously (800 RPM) to ensure phase transfer.
 - Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC after 4 hours. The starting bromide (R_f ~0.6) should disappear, and the product (R_f ~0.5) should appear.
- Quench: Once conversion is >98%, cool the reaction mixture to room temperature.
- Workup:
 - Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with Ethyl Acetate (50 mL).
 - Transfer filtrate to a separatory funnel. Separate the phases.
 - Wash the organic phase with Water (2 x 50 mL) and Brine (1 x 50 mL).
 - Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude dark oil via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (100:0 to 90:10).
 - Note: The aldehyde is sensitive to oxidation; store under inert atmosphere if not used immediately.

Catalytic Cycle Visualization

Understanding the catalytic cycle allows for troubleshooting. If the reaction stalls, it is often due to the oxidative addition step (requires heat/active catalyst) or transmetalation (requires active base).



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Figure 2: The Suzuki-Miyaura catalytic cycle for the coupling of 4-bromo-2-fluorobenzaldehyde.

Alternative Pathway: Lithiation-Formylation

If the boronic acid is unavailable or cost-prohibitive, a "reverse" approach can be used starting from the cyclopropyl-benzene derivative.

Route:

- Precursor: 1-Bromo-4-cyclopropyl-2-fluorobenzene.

- Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the aryllithium species.
- Formylation: Quenching with DMF (Dimethylformamide) introduces the aldehyde.

Pros/Cons:

- Pros: Avoids Palladium catalysts.
- Cons: Requires cryogenic conditions (-78°C); strictly anhydrous conditions; the starting material (1-bromo-4-cyclopropyl-2-fluorobenzene) is less common than the aldehyde precursor.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

Method	Expected Signal	Interpretation
¹ H NMR (400 MHz, CDCl ₃)	δ 10.2 ppm (s, 1H)	Aldehyde proton (-CHO)
δ 7.8 ppm (t, 1H)	Aromatic proton adjacent to aldehyde	
δ 6.9 - 7.1 ppm (m, 2H)	Remaining aromatic protons	
δ 1.9 ppm (m, 1H)	Cyclopropyl CH (methine)	
δ 1.0 - 0.7 ppm (m, 4H)	Cyclopropyl CH ₂ (methylene)	
¹⁹ F NMR	δ -120 to -125 ppm	Single peak (Ar-F)
HPLC	>98% Area	Retention time distinct from bromo-precursor
MS (ESI)	[M+H] ⁺ = 165.1	Protonated molecular ion

Safety & Handling

- Fluorobenzaldehydes: Potent skin and eye irritants. Use gloves and goggles.

- Cyclopropylboronic Acid: Store at 2-8°C. May undergo protodeboronation if left in moist/acidic conditions.
- Palladium Residues: Heavy metal waste must be segregated.
- Pressure: The reaction is run at reflux; ensure the condenser is functioning to prevent solvent loss and pressure buildup.

References

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- To cite this document: BenchChem. [Technical Guide: Synthesis of 4-Cyclopropyl-2-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1428004/docs#technical-guide-synthesis-of-4-cyclopropyl-2-fluorobenzaldehyde\]](https://www.benchchem.com/product/b1428004/docs#technical-guide-synthesis-of-4-cyclopropyl-2-fluorobenzaldehyde)

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